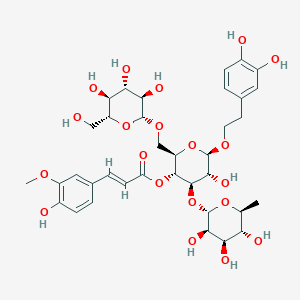

Jionoside A1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

梓醇苷A1 是一种从地黄根中分离出来的苯丙烷类糖苷,地黄是一种传统的中国草药。 该化合物以其增强免疫力和神经保护作用而闻名,使其成为各个科学研究领域的关注对象 .

作用机制

梓醇苷A1 通过多种机制发挥其作用:

增强免疫力: 它刺激细胞因子的产生并增强免疫细胞的活性。

神经保护: 梓醇苷A1 通过清除自由基和减少氧化应激来保护神经元.

抗炎: 它抑制炎症介质的释放并减轻炎症.

生化分析

Biochemical Properties

Jionoside A1 has been found to interact with Nix, a protein involved in mitophagy . Mitophagy is a process that removes damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .

Cellular Effects

This compound has been shown to have protective effects on SH-SY5Y cells treated with H2O2 . It also promotes Nix-mediated mitophagy, which is crucial in ischemia-reperfusion injury in ischemic stroke .

Molecular Mechanism

The molecular mechanism of this compound involves promoting Nix-mediated mitophagy . This process helps to remove damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not mentioned in the search results, it’s known that the compound has been used in treatment models like the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the right transient middle cerebral artery occlusion (tMCAO) model .

准备方法

合成路线和反应条件

梓醇苷A1 通常从地黄根中提取。提取过程包括几个步骤:

研磨: 将根磨成细粉。

溶剂提取: 然后用乙醇或乙酸乙酯对粉末进行溶剂提取。

过滤和浓缩: 在减压下过滤并浓缩提取物。

工业生产方法

梓醇苷A1 的工业生产遵循类似的提取和纯化步骤,但规模更大。 采用高性能液相色谱 (HPLC) 等先进技术以确保高纯度和高产率 .

化学反应分析

反应类型

梓醇苷A1 经历各种化学反应,包括:

氧化: 它可以被氧化形成醌。

还原: 还原反应可以将其转化为更简单的酚类化合物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 在温和条件下使用酰氯和卤代烷等试剂.

主要产品

科学研究应用

梓醇苷A1 在科学研究中具有广泛的应用:

化学: 它用作苯丙烷类糖苷研究中的参考化合物。

生物学: 梓醇苷A1 因其增强免疫力和保护神经元免受氧化应激的能力而受到研究.

相似化合物的比较

类似化合物

齐墩果苷: 另一种具有类似增强免疫力和抗氧化作用的苯丙烷类糖苷。

紫锥菊苷: 以其神经保护和抗炎作用而闻名。

毛蕊花糖苷: 表现出抗氧化和抗炎作用.

独特性

梓醇苷A1 因其增强免疫力和神经保护作用的特定组合而具有独特性。 它对过氧化氢处理的 SH-SY5Y 细胞的适度保护作用使其区别于其他类似化合物 .

属性

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-3-6-18(38)20(40)11-17)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-4-7-19(39)21(12-16)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPZTGRENZINFN-WEDRDYHSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential therapeutic benefit of Jionoside A1 in ischemic stroke?

A1: Research suggests that this compound might help alleviate damage caused by ischemic stroke. A study using both in vitro (oxygen-glucose deprivation/reperfusion model) and in vivo (transient middle cerebral artery occlusion model) models of ischemic stroke demonstrated that this compound treatment reduced the severity of injury []. This protective effect is attributed to its ability to promote mitophagy, a process that removes damaged mitochondria from cells, thereby reducing further damage and promoting neurological recovery [].

Q2: How does this compound promote mitophagy in the context of ischemic stroke?

A2: While the research highlights the positive impact of this compound on mitophagy, the exact mechanism by which it achieves this effect is not fully elucidated within the provided abstracts []. Further research is needed to identify the specific molecular targets and pathways involved in this compound's promotion of mitophagy.

Q3: What is the origin of this compound and what other compounds is it often found with?

A3: this compound is a natural compound found in the roots of Rehmannia glutinosa, a herb used in traditional Chinese medicine [, , , ]. Analysis of Rehmannia glutinosa extracts reveals that this compound often occurs alongside other compounds, including purpureaside C, jionoside B1, acteoside, isoacteoside, and various other iridoid glycosides [, , , ]. This co-occurrence highlights the complex chemical composition of this traditional medicinal herb.

Q4: What analytical techniques are employed to identify and quantify this compound in plant extracts or formulations?

A4: High-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) is a key analytical technique used for characterizing this compound in complex mixtures like those derived from Rehmannia glutinosa []. This method provides high resolution separation of individual components, while mass spectrometry allows for accurate identification and quantification based on the compound's mass-to-charge ratio.

Q5: Beyond ischemic stroke, are there other potential applications for this compound being investigated?

A5: While the provided research focuses on the role of this compound in ischemic stroke, Rehmannia glutinosa extracts, which contain this compound, have been traditionally used for their immunosuppressive properties []. This suggests that this compound might possess potential in modulating immune responses, but further research is needed to explore this avenue.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-DIETHYL-1-{[ETHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2681854.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2681855.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)

![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)

![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)